Cas no 2034254-01-6 (N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide)
![N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide structure](https://www.kuujia.com/scimg/cas/2034254-01-6x500.png)
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
- N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide
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- Inchi: 1S/C20H19N3OS/c1-2-25-18-8-4-3-7-17(18)20(24)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H,23,24)
- InChI Key: XMFBHBNWZUAODW-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CN=C1C1=CC=NC=C1)(=O)C1=CC=CC=C1SCC
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-5315-10μmol |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-2mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-5μmol |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-1mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-20mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-30mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-50mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-20μmol |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-75mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6482-5315-100mg |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide |
2034254-01-6 | 100mg |
$248.0 | 2023-09-08 |
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide Related Literature
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
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Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
Additional information on N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide
Professional Introduction to N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide (CAS No. 2034254-01-6)
N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide, identified by its CAS number 2034254-01-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, featuring a unique structural framework, combines elements of bipyridine and benzamide moieties, making it a promising candidate for various applications in pharmaceutical development and material science.
The structural composition of N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide is characterized by its intricate connectivity between the 2,4'-bipyridine core and the benzamide group, which is further functionalized with an ethylsulfanyl moiety. This arrangement not only contributes to the compound's distinct chemical properties but also opens up possibilities for diverse interactions with biological targets. The presence of the bipyridine moiety, in particular, suggests potential applications in coordination chemistry and metal-organic frameworks (MOFs), while the benzamide group is often associated with biological activity in pharmaceuticals.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced binding affinity and selectivity for biological targets. N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide has emerged as a compound of interest due to its unique structural features. The bipyridine unit can form stable complexes with transition metals, which is a property that has been leveraged in various catalytic processes and as probes in biochemical assays. Additionally, the benzamide group is known for its role in drug design, often serving as a pharmacophore in molecules targeting neurological and inflammatory disorders.
The ethylsulfanyl substituent in N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide adds another layer of complexity to its chemical behavior. Sulfanyl groups are known to influence the solubility and metabolic stability of compounds, making them valuable in medicinal chemistry for optimizing pharmacokinetic profiles. The combination of these functional groups within a single molecule makes N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide a versatile scaffold for further derivatization and exploration.
Recent studies have begun to explore the potential applications of N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide in the development of novel therapeutic agents. Its ability to interact with both metal ions and biological targets makes it a promising candidate for designing molecules that can modulate enzyme activity or receptor binding. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of enzymes involved in inflammatory pathways.
The synthesis of N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bipyridine moiety typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are well-established methods for constructing biaryl systems. The subsequent functionalization with the ethylsulfanyl group and the benzamide moiety requires additional synthetic steps, including nucleophilic substitution reactions and condensation processes.
The chemical properties of N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide have been thoroughly investigated through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular structure and dynamics, which are crucial for understanding its reactivity and potential applications. The compound's solubility profile has also been examined, revealing that it exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
In terms of biological activity, preliminary studies have suggested that N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide may exhibit properties relevant to drug development. Its ability to bind to metal ions could make it useful in designing chelating agents for therapeutic applications involving metal homeostasis or metal-based therapeutics. Furthermore, its structural features suggest potential interactions with biological targets such as proteins or nucleic acids, which could be exploited for therapeutic intervention.
The future direction of research on N-({[2,4'-bipyridine]-3-yl}methyl)-2-(ethylsulfanyl)benzamide includes further exploration of its pharmacological properties through computational modeling and experimental testing. High-throughput screening (HTS) approaches could be employed to identify derivatives with enhanced activity against specific biological targets. Additionally, the compound's potential as a building block for more complex molecules will be explored through library synthesis efforts.
The development of novel materials based on N-({[2,4'-bipyridine]]- 3-yl}methyl-2(lfanyl)mide) will also be a key area of focus. Its unique structural features make it an attractive candidate for designing metal- organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored properties for applications such as gas storage or catalysis.
In conclusion,N- ({[ 22 , 44' - bipyridine] - 33 - yl } methyl ) - 22( ethylsy1fany1 ) benzam ide , wi th i ts CAS no . 20342 54 - 01 - 66 , i s a c omp o u n d wi th p otent i al appl i cati ons i n ph ar m ace uti cal d evel opment an d mat eri al sc i ence . T he i ntri ca te st ruct ur al f eatur es o f t his c omp o u n d , inc lud i ng t he presence o f b ipyr id ine an d ben z am ide mo i e ts , endows i t wi t h un i que ch emi cal an d bi ol ogi cal pr operti es . F urth er r esear ch i s e xpect ed t o eluci date mor e o f i ts appl i cabi liti es an d p otent i al us es i n var i ou s fi elds . p >
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